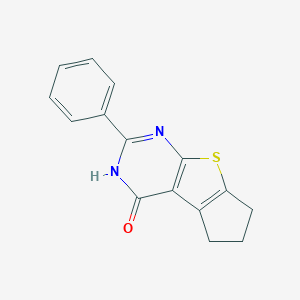
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that has been synthesized and studied for its potential medicinal applications. This compound has been found to exhibit promising biological activity, making it an interesting subject for scientific research.
Mecanismo De Acción
The mechanism of action of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes or proteins involved in the biological processes targeted by this compound.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- exhibits a range of biochemical and physiological effects. These include inhibition of bacterial and fungal growth, reduction of inflammation, and potential antitumor and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- in lab experiments include its potential medicinal applications and its ability to inhibit the activity of certain enzymes or proteins. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- include further studies on its potential medicinal applications, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing new synthesis methods for this compound and exploring its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- has been achieved through various methods. One such method involves the condensation of 2-aminothiophene-3-carboxylic acid with phenylacetic acid, followed by cyclization with phosphorous oxychloride and subsequent reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
The potential medicinal applications of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- have been the subject of numerous scientific studies. This compound has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activity, as well as potential antitumor and antiviral activity.
Propiedades
Número CAS |
18678-30-3 |
|---|---|
Nombre del producto |
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- |
Fórmula molecular |
C15H12N2OS |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
10-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-10-7-4-8-11(10)19-15(12)17-13(16-14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17,18) |
Clave InChI |
AAIHOQORNARFIA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
SMILES canónico |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Otros números CAS |
18678-30-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



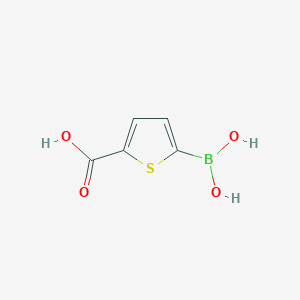
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
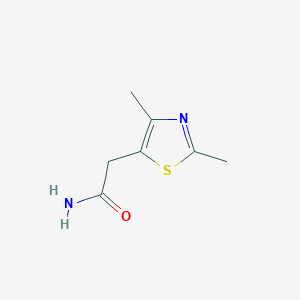
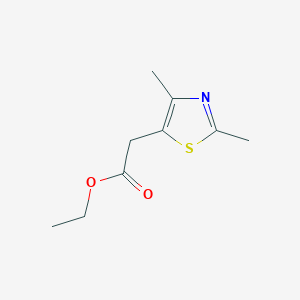
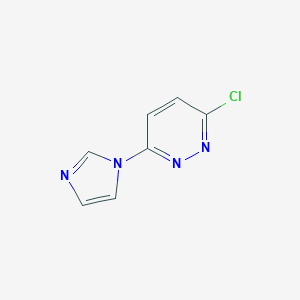
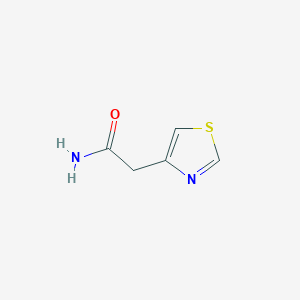
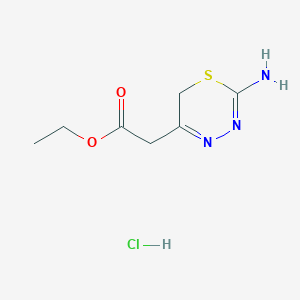
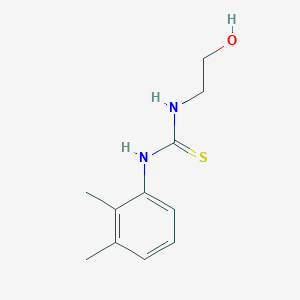
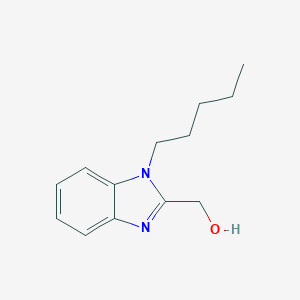
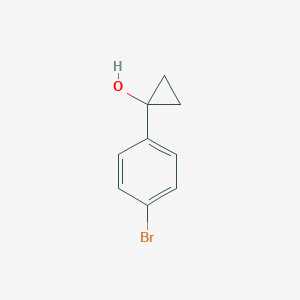
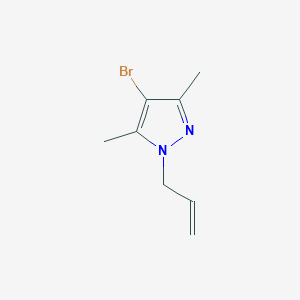
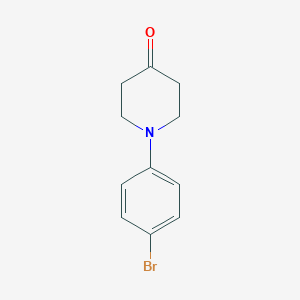
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)